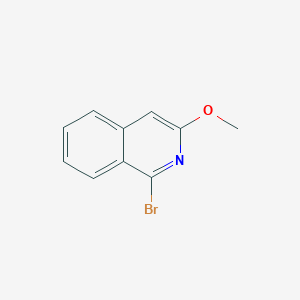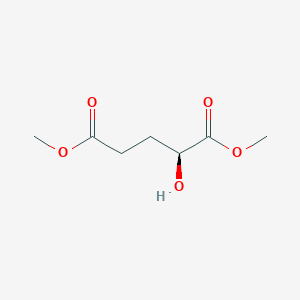
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride , also known by its chemical formula C9H24Cl2N2O , is a compound with interesting properties. It is a quaternary ammonium salt, which means it contains positively charged nitrogen atoms. The compound’s structure consists of two trimethylammonium groups connected by a hydroxytrimethylene bridge, with two chloride ions as counterions .
Synthesis Analysis
The synthesis of this compound involves the reaction between trimethylamine (N(CH3)3) and epichlorohydrin (C3H5ClO). The epoxide ring in epichlorohydrin opens up, leading to the formation of the hydroxytrimethylene bridge. The resulting product is then quaternized by adding hydrochloric acid (HCl), yielding This compound .
Molecular Structure Analysis
The molecular formula C9H24Cl2N2O provides insights into the composition of the compound. The presence of two positively charged trimethylammonium groups and two chloride ions contributes to its overall charge neutrality. The hydroxytrimethylene bridge connects the two ammonium moieties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other anions. Additionally, it may react with bases to form quaternary ammonium hydroxides .
Physical and Chemical Properties Analysis
Mechanism of Action
This compound is often used as a phase transfer catalyst in organic synthesis. Its role is to facilitate the transfer of reactants between immiscible phases (such as organic solvents and aqueous solutions). By doing so, it enhances reaction rates and yields. The positively charged ammonium groups interact with both polar and nonpolar species, aiding in their transport across phase boundaries .
Safety and Hazards
Properties
CAS No. |
55636-09-4 |
|---|---|
Molecular Formula |
C9H24ClN2O+ |
Molecular Weight |
211.75 g/mol |
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H24N2O.ClH/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
GROBFINXCPAXRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-] |
| 55636-09-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



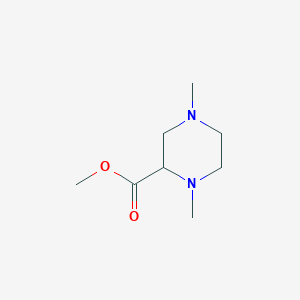
![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
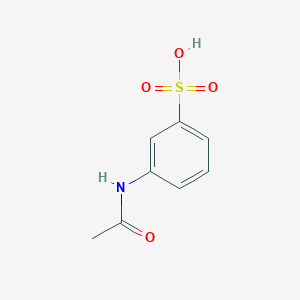
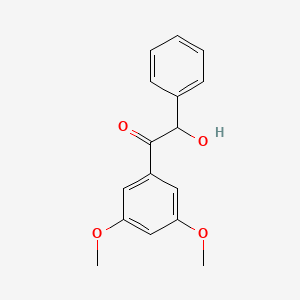



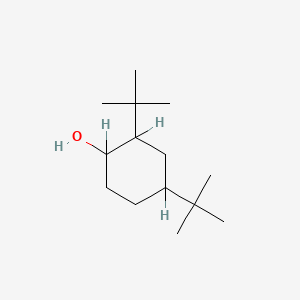
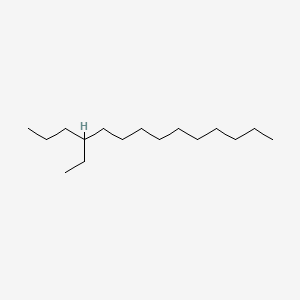
![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)
![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)
